molecular formula C13H15NO2 B3164059 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 887694-27-1

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B3164059
CAS RN: 887694-27-1
M. Wt: 217.26 g/mol
InChI Key: ZDRHAVRVWJVIIC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde (MEMIC) is an organic compound belonging to the indole class of compounds. It is a versatile molecule with a wide range of applications in scientific research. MEMIC has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an ideal candidate for a variety of applications.

Scientific Research Applications

Biodegradation and Fate in Environment

  • Summary : Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) offers insights into how related compounds, potentially including "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde," might behave in soil and groundwater. Microorganisms capable of aerobically degrading ETBE, through processes that could be analogous for structurally similar compounds, have been identified. This suggests potential environmental biodegradation pathways for related chemicals (Thornton et al., 2020).

Catalytic Processes and Chemical Transformations

  • Summary : Research on Cu-based catalysts in methanol reforming processes, which involve transformations relevant to the synthesis and application of complex organic molecules, underscores the importance of understanding catalytic mechanisms and reaction schemes. Such knowledge could be applicable to the synthesis or functionalization of compounds like "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde" (Yong et al., 2013).

Role of Indole Derivatives in Chemistry and Biology

  • Summary : A review on indole synthesis classifies various methods for preparing indoles, highlighting the significant role of indole derivatives in organic chemistry and medicinal chemistry. This context is relevant for understanding the synthesis and potential applications of "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde," given its indole core structure (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

  • Summary : The pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases provide a model for exploring the biological activities of indole derivatives. By extension, "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde" may also exhibit unique biological properties worthy of investigation (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde, also known as 1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde, is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein typically expressed on endothelial cells and cells of the immune system. It plays a crucial role in mediating cell-cell interactions and facilitating leukocyte endothelial transmigration .

Mode of Action

This compound operates as an antisense oligonucleotide , which means it binds to the mRNA of the target gene (in this case, ICAM-1) and prevents it from being translated into protein . The 2’-O-(2-methoxy)ethyl antisense oligonucleotides, such as this compound, have been found to modulate one or more of the earlier steps in mRNA translation, probably as a result of interference with translation initiation, more specifically with ribosomal assembly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gene expression pathway of ICAM-1 . By binding to the mRNA of ICAM-1, it prevents the translation of this molecule, thereby reducing the amount of ICAM-1 protein produced. This can have downstream effects on cell adhesion and immune response processes, given the role of ICAM-1 in these biological phenomena .

Pharmacokinetics

The pharmacokinetics of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde involve its distribution to tissues, its metabolic stability, and its plasma protein binding . The 2’-O-(2-methoxy)ethyl modification combined with the phosphodiester (PO) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide . This compound is highly bound to plasma proteins, which is a key factor influencing its pharmacokinetics .

Result of Action

The molecular effect of this compound’s action is the reduction in the level of ICAM-1 protein due to the prevention of its translation . This can lead to cellular effects such as altered cell adhesion and immune response, given the role of ICAM-1 in these processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the stability and activity of the compound. Additionally, the presence of other molecules (e.g., plasma proteins) can influence the compound’s distribution and clearance

properties

IUPAC Name

1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-12(9-15)11-5-3-4-6-13(11)14(10)7-8-16-2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRHAVRVWJVIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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